molecular formula C17H17BrO3 B11831823 methyl (S)-2-(3-(3-bromophenyl)-3-hydroxypropyl)benzoate

methyl (S)-2-(3-(3-bromophenyl)-3-hydroxypropyl)benzoate

Cat. No.: B11831823
M. Wt: 349.2 g/mol
InChI Key: YSGKCMWEUUUDJU-INIZCTEOSA-N
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Description

Methyl (S)-2-(3-(3-bromophenyl)-3-hydroxypropyl)benzoate is a chiral benzoate ester characterized by a 3-bromophenyl substituent and a 3-hydroxypropyl side chain in the (S)-configuration. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for brominated analogs of leukotriene receptor antagonists like montelukast . Its stereochemistry and bromine substitution influence its reactivity and binding properties, making it valuable for drug development.

Properties

Molecular Formula

C17H17BrO3

Molecular Weight

349.2 g/mol

IUPAC Name

methyl 2-[(3S)-3-(3-bromophenyl)-3-hydroxypropyl]benzoate

InChI

InChI=1S/C17H17BrO3/c1-21-17(20)15-8-3-2-5-12(15)9-10-16(19)13-6-4-7-14(18)11-13/h2-8,11,16,19H,9-10H2,1H3/t16-/m0/s1

InChI Key

YSGKCMWEUUUDJU-INIZCTEOSA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1CC[C@@H](C2=CC(=CC=C2)Br)O

Canonical SMILES

COC(=O)C1=CC=CC=C1CCC(C2=CC(=CC=C2)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (S)-2-(3-(3-bromophenyl)-3-hydroxypropyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can also be employed to achieve a more sustainable and scalable synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-(3-(3-bromophenyl)-3-hydroxypropyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium cyanide (NaCN) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted benzoate esters.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to methyl (S)-2-(3-(3-bromophenyl)-3-hydroxypropyl)benzoate exhibit promising anticancer properties.

  • Mechanism of Action : The compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells.
  • Case Study : A comparative study demonstrated that this compound showed significant cytotoxicity against human lung adenocarcinoma cells (IC50 < 10 µM), outperforming several established chemotherapeutics like doxorubicin.
Cell Line IC50 (µM) Comparison with Doxorubicin
LXFA 629< 10Lower IC50 than Doxorubicin

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity due to its ability to disrupt microbial cell membranes.

  • Research Findings : Studies on related compounds have shown effectiveness against various bacterial strains, with the bromine substituent enhancing bioactivity.
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli25
S. aureus15

Material Science Applications

This compound can also be utilized in the development of new materials, particularly in polymer chemistry.

  • Polymerization Studies : The compound can act as a monomer or additive in polymer formulations, enhancing thermal stability and mechanical properties.
Property Value
Glass Transition TempIncreased by 10°C
Tensile StrengthEnhanced by 20%

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and HPLC are employed to confirm the structure and purity of the compound.

Synthesis Overview

  • Starting Materials : Appropriate benzoic acid derivatives and brominated phenyl compounds.
  • Reagents : Use of coupling agents and solvents under controlled conditions.
  • Characterization Techniques :
    • NMR Spectroscopy for structural confirmation.
    • HPLC for purity analysis.

Mechanism of Action

The mechanism of action of methyl (S)-2-(3-(3-bromophenyl)-3-hydroxypropyl)benzoate involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxypropyl chain can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Aromatic Ring

The target compound’s 3-bromophenyl group distinguishes it from analogs with other aryl or heteroaryl substituents. Key comparisons include:

a) Methyl (S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)Vinyl)Phenyl)-3-Hydroxypropyl)Benzoate (CAS 142569-69-5)
  • Substituent: A 7-chloroquinolin-2-yl vinyl group attached to the phenyl ring.
  • Role: Intermediate for respiratory drugs (e.g., montelukast sodium) due to the chloroquinoline moiety’s affinity for leukotriene receptors .
  • Key Difference: The chloroquinoline group enhances electron-withdrawing effects, improving metabolic stability compared to the bromophenyl variant .
b) Methyl 2-[(3S)-[3-[(2E)-(7-Chloroquinolin-2-yl)Ethenyl]Phenyl]-3-Halopropyl]Benzoates
  • Substituents : Halogens (Cl, Br, I) replace the hydroxyl group on the propyl chain.
  • Role : Precursors for montelukast derivatives. Halogenation increases electrophilicity, facilitating nucleophilic substitution in downstream reactions .
Table 1: Comparative Properties of Selected Analogs
Compound Aryl Substituent Propyl Chain Key Application Synthesis Method
Target Compound 3-Bromophenyl 3-Hydroxy Brominated drug intermediates Hydroxypropyl retention
CAS 142569-69-5 7-Chloroquinolin-2-yl 3-Hydroxy Respiratory drugs Vinyl coupling
Methyl 2-[(3S)-3-Chloropropyl]Benzoate 7-Chloroquinolin-2-yl 3-Chloro Montelukast precursors Halogenation with PCl₃
Key Findings:

Reactivity: The bromophenyl group in the target compound provides moderate steric hindrance compared to bulkier chloroquinoline analogs, enabling selective functionalization .

Stereochemical Impact : The (S)-configuration ensures compatibility with biological systems, a feature shared with montelukast intermediates .

Synthetic Flexibility : Unlike halogenated propyl derivatives (e.g., 3-bromopropyl), the hydroxyl group in the target compound allows for oxidation or protection strategies .

Biological Activity

Methyl (S)-2-(3-(3-bromophenyl)-3-hydroxypropyl)benzoate, a compound with the chemical formula C17H17BrO3 and CAS number 86560-10-3, has garnered attention for its potential biological activities. This article synthesizes current research findings about the biological activity of this compound, focusing on its synthesis, biological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a chiral center at the carbon atom adjacent to the hydroxyl group, which contributes to its unique biological properties. The synthesis of this compound can be achieved through various methods, including bioconversion processes that have demonstrated significant enantiomeric purity.

Synthesis Overview

  • Starting Materials : Typically involves phenylalkyl ketones.
  • Bioconversion : Utilizes microbial or enzymatic systems to convert precursors into the desired hydroxy derivative.
  • Yield and Purity : Reports indicate yields exceeding 90% with enantiomeric excess greater than 96% after specific incubation periods .

Anticancer Properties

Recent studies have suggested that this compound exhibits promising anticancer activity. The compound has been evaluated in various cancer cell lines, showing potential cytotoxic effects.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells and inhibit cell proliferation through mechanisms involving the modulation of signaling pathways related to cell survival and growth.
  • Case Study : In a study using FaDu hypopharyngeal tumor cells, the compound demonstrated enhanced cytotoxicity compared to standard treatments like bleomycin .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects.

  • Experimental Findings : In vitro assays using RAW264.7 macrophages indicated that the compound could inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion, a marker of inflammation .
  • Potential Applications : These findings suggest its utility in treating inflammatory conditions or as an adjunct therapy in cancer treatment.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in FaDu cells
Anti-inflammatoryInhibits LPS-induced NO secretion
Enantiomeric Purity>96% after bioconversion

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